molecular formula C24H28O4 B1681990 SR11237 CAS No. 146670-40-8

SR11237

Numéro de catalogue: B1681990
Numéro CAS: 146670-40-8
Poids moléculaire: 380.5 g/mol
Clé InChI: ZZUKALQMHNSWTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SR 11237, également connu sous le nom de BMS-649, est un composé organique synthétique qui fonctionne comme un agoniste pan du récepteur X des rétinoïdes. Il est dépourvu de toute activité du récepteur de l'acide rétinoïque. Les récepteurs X des rétinoïdes sont des récepteurs nucléaires qui jouent un rôle crucial dans la régulation de l'expression des gènes impliqués dans divers processus biologiques, notamment la différenciation cellulaire, l'apoptose et le métabolisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du SR 11237 implique la formation d'un dérivé de l'acide benzoïque avec un cycle dioxolane attaché à un groupement naphtalène tétraméthyl-substitué. La voie de synthèse détaillée et les conditions réactionnelles sont propriétaires et non divulguées publiquement. Il est connu que le composé est synthétisé par une série de réactions organiques impliquant la formation du cycle dioxolane et l'attachement subséquent à la structure naphtalénique .

Méthodes de production industrielle

Les méthodes de production industrielle du SR 11237 ne sont pas explicitement détaillées dans la littérature disponible. Typiquement, de tels composés sont produits par des processus de synthèse organique à plusieurs étapes dans des installations de fabrication chimique spécialisées. La production implique des mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

SR 11237 subit principalement des réactions typiques des dérivés de l'acide benzoïque et des composés contenant du dioxolane. Ces réactions comprennent :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupement acide benzoïque peut produire des acides carboxyliques ou des cétones, tandis que la réduction du cycle dioxolane peut produire des alcools .

Applications De Recherche Scientifique

Developmental Biology

Impact on Bone Growth and Ossification

Research has demonstrated that SR11237 significantly influences bone development through its action on RXR. In a study involving Sprague-Dawley rat pups, this compound was administered to evaluate its effects on endochondral ossification. The findings revealed that exposure to this compound led to:

  • Irregular ossification : Treated rats exhibited shorter long bones and dysmorphic growth plates compared to controls.
  • Premature closure of growth plates : Histological analyses showed disrupted growth plate morphology, with an infiltration of ossified tissue that fused primary and secondary ossification centers .
  • Cellular changes : Immunohistochemical staining indicated reduced chondrocyte proliferation and increased osteoclast activity in treated animals .

These results underscore the potential of this compound in studying bone development and related disorders.

Pharmacological Applications

Modulation of Nuclear Receptor Activity

This compound has been shown to modulate the activity of nuclear receptors, particularly in the context of receptor dimerization. It destabilizes RXR homodimers while promoting the formation of PPARγ:RXRα heterodimers. This shift enhances coactivator recruitment to PPARγ, suggesting a mechanism for regulating gene expression related to metabolism and inflammation .

Regeneration Studies

In studies involving newt tail regeneration, this compound's role in modulating RXR and retinoic acid receptor interactions was explored. The compound inhibited regeneration processes by affecting the downregulation of RXRα, revealing a feedback loop between RXR and RARβ that could be targeted for therapeutic interventions in regenerative medicine .

Cancer Research

Potential Antitumor Activity

The anticancer potential of this compound has been investigated through its effects on various cancer cell lines. Notably, it has been shown to enhance the recruitment of coactivators in RXR heterodimer complexes, which may contribute to its antitumor activity. In particular:

  • Inhibition of tumor growth : Studies have indicated that this compound can suppress the proliferation of certain cancer cell lines by modulating nuclear receptor pathways .
  • Combination therapies : The compound's ability to interact with other therapeutic agents suggests potential for use in combination therapies aimed at enhancing treatment efficacy against malignancies .

Data Summary

The following table summarizes key findings related to this compound's applications:

Application Area Findings Implications
Developmental BiologyIrregular ossification, premature growth plate closureInsights into bone development disorders
PharmacologyModulates RXR dimerization, enhances PPARγ activityPotential for metabolic and anti-inflammatory therapies
Cancer ResearchSuppresses tumor cell proliferationPossible use in anticancer therapies
Regeneration StudiesAffects regeneration processes in newtsTargets for regenerative medicine

Case Study 1: Bone Development in Rats

A longitudinal study involving rat pups highlighted the impact of this compound on bone growth. The administration resulted in significant morphological changes in the growth plate and overall skeletal structure, emphasizing its relevance in developmental biology research.

Case Study 2: Cancer Cell Line Analysis

In vitro studies demonstrated that treatment with this compound inhibited the growth of various cancer cell lines by altering nuclear receptor interactions. This finding supports further exploration into its potential as an anticancer agent.

Mécanisme D'action

SR 11237 exerts its effects by binding to retinoid X receptors, causing the formation of RXR/RXR homodimers. These homodimers then transactivate a reporter gene containing a RXR-response element. This activation leads to the regulation of target gene expression involved in various biological processes. The compound does not interact with retinoic acid receptors, making it selective for retinoid X receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité du SR 11237

SR 11237 est unique par sa forte sélectivité pour les récepteurs X des rétinoïdes sans aucune activité sur les récepteurs de l'acide rétinoïque. Cette sélectivité permet des études plus ciblées et des applications thérapeutiques potentielles axées uniquement sur les voies médiées par le récepteur X des rétinoïdes, réduisant ainsi le risque d'effets hors cible associés à l'activation du récepteur de l'acide rétinoïque .

Activité Biologique

Overview

SR11237, also known as BMS 649, is a pan retinoid X receptor (RXR) agonist that has garnered attention for its biological activities, particularly in the context of skeletal development and cellular differentiation. This compound is notable for its lack of retinoic acid receptor (RAR) activity, allowing it to specifically engage RXR pathways without the confounding effects associated with RAR activation .

The primary mechanism through which this compound exerts its biological effects involves the activation of RXR, a nuclear receptor that plays critical roles in various physiological processes, including cell growth, differentiation, and metabolism. RXR functions as a heterodimer with other nuclear receptors, influencing gene expression related to development and homeostasis .

Biological Activity in Skeletal Development

Recent studies have highlighted the impact of this compound on bone growth and development. In a controlled study involving rodent models, administration of this compound from post-natal day 5 to day 15 resulted in significant alterations in skeletal morphology:

  • Long Bone Growth : Rats treated with this compound exhibited shorter long bones compared to controls. Histological evaluations indicated disrupted growth plate organization and premature closure of ossification centers .
  • Cellular Effects : Immunohistochemical analyses revealed changes in chondrocyte populations within the growth plates. Markers such as SOX9 (indicating proliferating chondrocytes) were present in both treated and control groups; however, the treated rats displayed reduced proliferation markers (PCNA) and increased markers for cell death (TUNEL staining) at the osteo-chondral junction .

Case Studies and Research Findings

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study Model Key Findings Methodology
Rat ModelShorter long bones; disrupted growth plate morphology; increased osteoclast activityMicroCT imaging, histology, immunohistochemistry
Mouse TibiaeDecreased longitudinal growth with increasing concentrations of this compoundIn vitro culture with varying concentrations
Rat ModelPremature closure of ossification centers; altered chondrocyte dynamicsLongitudinal studies with histological assessments

Detailed Research Findings

  • Growth Plate Morphology : The study indicated that RXR activation through this compound led to significant morphological disturbances in the growth plate. Notably, there was an observed fusion of primary and secondary ossification centers and an increase in pre-hypertrophic chondrocytes infiltrating calcified areas .
  • Cell Death and Proliferation : TUNEL staining highlighted localized cell death at the osteo-chondral junction, suggesting that this compound treatment induced specific apoptotic events rather than general cytotoxicity. The patterns of cell death differed from controls, indicating a unique response to RXR activation .
  • Histological Analysis : Histological staining techniques such as Safranin O/fast green revealed disorganized cartilage structure and reduced numbers of proliferating chondrocytes in treated animals compared to controls .

Propriétés

IUPAC Name

4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUKALQMHNSWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163433
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146670-40-8
Record name SR 11237
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 11237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR11237
Reactant of Route 2
Reactant of Route 2
SR11237
Reactant of Route 3
SR11237
Reactant of Route 4
SR11237
Reactant of Route 5
SR11237
Reactant of Route 6
Reactant of Route 6
SR11237

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.